2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE
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Overview
Description
2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE is a complex organic compound that features a quinoxaline core, a fluorophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of the quinoxaline core with a piperazine derivative.
Attachment of the Fluorophenyl Group: This can be done using a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.
Formation of the Cyano Group:
Esterification: The final step involves the esterification of the compound to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KCN) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbon derivatives.
Scientific Research Applications
2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the piperazine moiety.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its unique structure allows for the study of interactions with various biological targets, potentially leading to the discovery of new biochemical pathways.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoxaline core may interact with DNA or proteins, affecting their function. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE: Similar structure but with a methoxyphenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE imparts unique electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.
Properties
IUPAC Name |
2-methylpropyl 2-cyano-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2/c1-17(2)16-33-25(32)20(15-27)23-24(29-22-6-4-3-5-21(22)28-23)31-13-11-30(12-14-31)19-9-7-18(26)8-10-19/h3-10,17,20H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEARVXUFLXYVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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